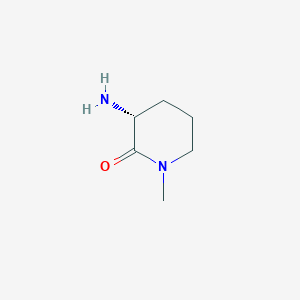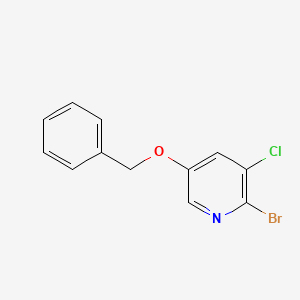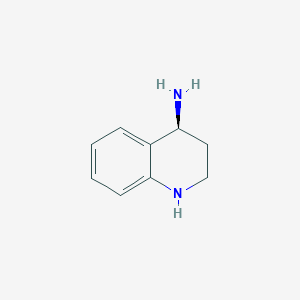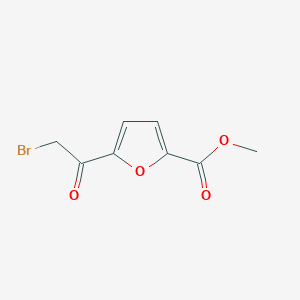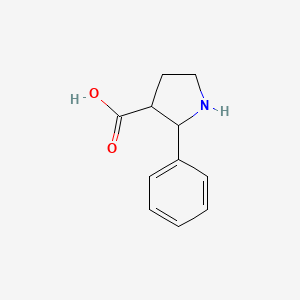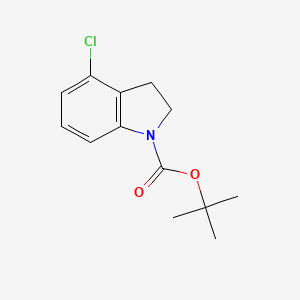
tert-Butyl 4-chloroindoline-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 4-chloroindoline-1-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of indole, which is a heterocyclic organic compound that is widely used in the synthesis of various pharmaceuticals, agrochemicals, and materials. Tert-Butyl 4-chloroindoline-1-carboxylate has been shown to exhibit unique properties that make it useful in a variety of research applications.
Applications De Recherche Scientifique
Tert-Butyl 4-chloroindoline-1-carboxylate has been used in a variety of scientific research applications, including the synthesis of new pharmaceuticals, agrochemicals, and materials. This compound has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Additionally, tert-Butyl 4-chloroindoline-1-carboxylate has been used as a fluorescent probe for the detection of metal ions in biological systems.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-chloroindoline-1-carboxylate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. Studies have shown that this compound can inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins. Additionally, tert-Butyl 4-chloroindoline-1-carboxylate has been shown to inhibit the activity of certain protein kinases that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Tert-Butyl 4-chloroindoline-1-carboxylate has been shown to exhibit a variety of biochemical and physiological effects. Studies have shown that this compound can reduce the production of inflammatory cytokines and prostaglandins, leading to a decrease in inflammation. Additionally, tert-Butyl 4-chloroindoline-1-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to exhibit antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using tert-Butyl 4-chloroindoline-1-carboxylate in lab experiments is its potent anti-inflammatory and anti-cancer properties. This compound has been shown to exhibit activity against a variety of cancer cell lines, making it a promising candidate for the development of new cancer therapies. Additionally, tert-Butyl 4-chloroindoline-1-carboxylate is relatively easy to synthesize and purify, making it a cost-effective option for research labs. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research involving tert-Butyl 4-chloroindoline-1-carboxylate. One area of interest is the development of new anti-inflammatory and anti-cancer drugs based on this compound. Additionally, researchers may explore the use of tert-Butyl 4-chloroindoline-1-carboxylate as a fluorescent probe for the detection of metal ions in biological systems. Further studies may also be conducted to better understand the mechanism of action of this compound and its potential applications in other areas of research.
Propriétés
IUPAC Name |
tert-butyl 4-chloro-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-6H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZWXOORWPDVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735837 | |
| Record name | tert-Butyl 4-chloro-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1337533-80-8 | |
| Record name | tert-Butyl 4-chloro-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



